molecular formula C7H5BrFNO3 B1519487 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene CAS No. 875664-36-1

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1519487
CAS No.: 875664-36-1
M. Wt: 250.02 g/mol
InChI Key: FNJMNFQCIBHJBZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene (CAS 875664-36-1) is a substituted nitrobenzene derivative that serves as a versatile chemical building block and intermediate in organic synthesis and research applications . The compound features a benzene ring functionalized with bromo, fluoro, methoxy, and nitro groups, which creates multiple reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This makes it a valuable precursor in the synthesis of more complex molecules for pharmaceutical development and material science . Key physicochemical properties include a molecular formula of C 7 H 5 BrFNO 3 and a molecular weight of 250.02 g·mol -1 . It has a predicted density of 1.716 g/cm 3 and a melting point of 70-71°C . Researchers should note that this compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, should be worn, and the material should be handled only in a chemical fume hood . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMNFQCIBHJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654736
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-36-1
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with the serotonin 5-HT6 receptor. This receptor is implicated in various central nervous system (CNS) disorders, including cognitive dysfunctions, depression, and anxiety disorders. The modulation of this receptor by compounds like this compound can potentially lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Biological Studies and Findings

Recent studies have explored the pharmacological profile of this compound:

  • Serotonin Receptor Modulation : The compound has shown promise in modulating the 5-HT6 receptor, which is associated with cognitive functions. Research indicates that compounds affecting this receptor may improve memory and learning deficits related to neurodegenerative diseases .
  • Therapeutic Applications : The compound's ability to influence serotonin pathways suggests potential therapeutic applications in treating mood disorders and cognitive impairments. It has been noted for its low affinity for adrenergic and dopaminergic receptors, which may reduce side effects typically associated with such treatments .
  • Case Studies : In a specific case study involving animal models, administration of similar compounds resulted in significant improvements in cognitive function and reduced anxiety-like behaviors. These findings suggest that this compound may exhibit similar effects .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
5-HT6 Receptor ModulationPotential improvement in cognitive function
Interaction with CNS DisordersPossible therapeutic effects for depression and anxiety
Low Affinity for Other ReceptorsReduced side effects

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene with structurally related halogenated nitrobenzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Differences
This compound C₇H₅BrFNO₃ 262.02 Br (1), F (3), OCH₃ (2), NO₂ (5) Reference compound
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Replaces methoxy with Cl; positional isomer
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene C₇H₅BrFNO₃ 262.02 Br (1), F (4), OCH₃ (2), NO₂ (5) Fluorine shifted to position 4
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (1), Cl (3), NO₂ (5) Lacks methoxy and fluorine
2-Bromo-5-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 286.01 Br (2), NO₂ (5), CF₃ (3) Trifluoromethyl replaces methoxy/F
Key Observations:
  • Electronic Effects : The methoxy group in the reference compound donates electrons via resonance, while nitro and halogens (Br, F) withdraw electrons. This balance impacts aromatic electrophilic substitution reactivity.
  • Positional Isomerism : Moving substituents (e.g., fluorine from position 3 to 4) alters steric hindrance and electronic distribution, affecting solubility and reaction pathways .
Nucleophilic Aromatic Substitution (NAS):
  • The reference compound’s nitro group at position 5 activates the ring for NAS at positions 1 (Br) or 3 (F). Comparatively, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS: 1435806-75-9) shows higher reactivity at position 1 (Cl) due to stronger electron withdrawal by adjacent nitro and fluorine groups .
  • 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3) lacks methoxy and fluorine, making its bromine more susceptible to substitution under milder conditions .
Cross-Coupling Reactions:
  • The bromine in the reference compound is a preferred site for Suzuki-Miyaura couplings. In contrast, 2-bromo-5-nitrobenzotrifluoride (CAS: 367-67-9) exhibits lower reactivity due to the electron-withdrawing trifluoromethyl group, requiring harsher conditions .

Preparation Methods

Starting Material Selection and Methoxylation

A common starting point is 2-fluoro-5-nitroaniline or related nitro-substituted fluoro-benzenes. The methoxy group is introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or fluoro) by methoxide ion under basic conditions.

Example Reaction Conditions:

Step Reagents & Conditions Outcome Yield (%)
Methoxylation 2-chloro-5-nitrobenzene + sodium methoxide in methanol, 60 °C, 3 h Substitution of chloro by methoxy 85-90%

This step is supported by analogous processes in pyridine derivatives, where sodium hydride and methanol are used to convert chloro-substituted nitro compounds to methoxy derivatives under mild heating (60 °C) and stirring.

Nitration

Nitration is typically performed using mixed acid (concentrated nitric acid and sulfuric acid) at low temperatures (0–5 °C) to avoid over-nitration and control regioselectivity.

Key Points:

  • The nitro group is introduced ortho or para to activating groups.
  • Reaction temperature and time are critical to prevent polysubstitution.
  • The presence of electron-withdrawing groups (fluoro, bromo) affects the nitration site.

Multi-Step Synthesis Example

A plausible synthetic route based on literature and patents is:

Step Reaction Type Reagents & Conditions Product Yield (%)
1 Methoxylation 2-chloro-5-nitrobenzene + sodium methoxide in methanol, 60 °C, 3 h 2-methoxy-5-nitrobenzene 85-90
2 Reduction Catalytic hydrogenation (Raney nickel, H2, 1 MPa, room temp, 5 h) 2-methoxy-5-aminobenzene 95-98
3 Diazotization-Fluorination NaNO2, H2SO4, fluorination reagent (e.g., HBF4 or Selectfluor), 0–5 °C 2-methoxy-5-fluorobenzene 70-80
4 Bromination NBS or Br2 in organic solvent, room temperature This compound 60-75

This sequence leverages the selective transformation of functional groups and regioselective substitution, as demonstrated in synthesis of related compounds.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields Summary

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Methoxylation Sodium methoxide, methanol 60 3 85-90 Monitored by TLC, high regioselectivity
Reduction (Nitro to Amino) Raney nickel, H2 (1 MPa) Room temp 5 95-98 Filtration to remove catalyst
Diazotization-Fluorination NaNO2, H2SO4, fluorinating agent (e.g., Selectfluor) 0-5 2-3 70-80 Careful temperature control prevents side reactions
Bromination NBS or Br2, organic solvent Room temp 1-2 60-75 Bromination regioselective at 1-position

Catalyst and Solvent Effects

  • Catalysts: Raney nickel is effective for catalytic hydrogenation of nitro groups to amines under mild conditions.
  • Solvents: Methanol is preferred for methoxylation and reduction steps; organic solvents like dichloromethane or acetonitrile are used for halogenation reactions.
  • Temperature: Low temperatures during diazotization and fluorination steps are critical to maintain selectivity and yield.

Mechanistic Insights

  • Methoxylation: Nucleophilic aromatic substitution occurs via displacement of a halogen (usually chlorine) by methoxide ion, favored by electron-withdrawing nitro groups activating the ring.
  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine without affecting halogen substituents.
  • Diazotization-Fluorination: The amino group is converted to a diazonium salt intermediate, which is then replaced by fluorine via nucleophilic substitution or radical mechanisms depending on the fluorinating reagent.
  • Bromination: Electrophilic aromatic substitution occurs preferentially at the position activated by the methoxy and nitro groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically follows sequential electrophilic aromatic substitution (EAS) steps. For example:

Bromination : Introduce bromine via FeBr₃-catalyzed bromination of a fluorobenzene precursor .

Methoxylation : Use methanol and H₂SO₄ for O-methylation at the ortho position .

Nitration : Apply mixed HNO₃/H₂SO₄ at low temperatures (~0–5°C) to direct nitro groups to the para position relative to fluorine .

  • Key Variables : Temperature control during nitration is critical to avoid byproducts (e.g., di-nitration). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How do the electronic effects of substituents (Br, F, OMe, NO₂) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett Constants : Use σₚ values (F: +0.06, NO₂: +0.78, OMe: -0.27) to predict directing effects. The meta-fluorine and para-nitro groups create electron-deficient rings, favoring Suzuki-Miyaura couplings at bromine .
  • Experimental Validation : Compare reaction rates with analogs like 1-Bromo-3-chloro-5-fluorobenzene (lower activity due to Cl’s weaker electronegativity) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be resolved computationally?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian or ORCA to identify favored nitration sites. For 1-Bromo-3-fluoro-2-methoxybenzene, the nitro group prefers the para position to fluorine (ΔG‡ = 18.5 kcal/mol) over ortho to methoxy (ΔG‡ = 22.3 kcal/mol) .
  • Validation : Compare with experimental regioselectivity data from analogs (e.g., 3-Bromo-2-fluoro-5-nitrobenzoic acid shows 85% para-nitration) .

Q. What spectroscopic techniques are most effective for characterizing trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Detect halogenated byproducts (e.g., di-brominated species) with MRM transitions (e.g., m/z 295 → 175 for Br-F-NO₂ adducts).
  • 19F NMR : Resolve fluorine environments (δ = -110 ppm for F adjacent to NO₂ vs. -105 ppm for F adjacent to OMe) .
    • Data Interpretation : Cross-reference with NIST spectral libraries to confirm assignments .

Comparative Analysis Table

CompoundReactivity in Suzuki Coupling (k, s⁻¹)Nitration RegioselectivityThermal Stability (°C)
This compound0.45 ± 0.03 Para-NO₂ (92%) 180–190
1-Bromo-3-chloro-5-fluorobenzene0.12 ± 0.02 Meta-NO₂ (68%) 150–160
3-Bromo-2-fluoro-5-nitrobenzoic acid0.60 ± 0.05 Para-NO₂ (85%) 210–220

Key Methodological Considerations

  • Contradiction Handling : reports higher nitration yields (92%) vs. (85%) due to differences in precursor purity. Always pre-purify starting materials via column chromatography (SiO₂, hexane/EtOAc) .
  • Safety Protocols : Halogenated aromatics require handling in fume hoods with PPE (nitrile gloves, face shields). Thermal decomposition releases toxic HBr/NOₓ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Reactant of Route 2
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1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

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